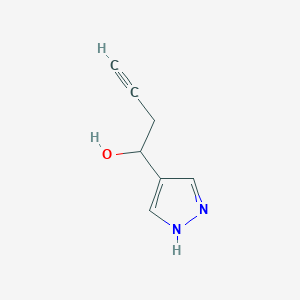
1-(1H-Pyrazol-4-yl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a heterocyclic compound with the molecular formula C7H8N2O. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a butyn-1-ol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
1-(1H-Pyrazol-4-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butyn-1-ol group can also participate in interactions with hydrophobic pockets within proteins .
Comparación Con Compuestos Similares
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound features a pyrazole ring with nitro groups, making it more reactive and potentially more toxic.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound has a boronic acid ester group, which makes it useful in Suzuki coupling reactions.
Uniqueness: 1-(1H-Pyrazol-4-yl)but-3-yn-1-ol is unique due to its combination of a pyrazole ring and a butyn-1-ol group. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-(1H-pyrazol-4-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-2-3-7(10)6-4-8-9-5-6/h1,4-5,7,10H,3H2,(H,8,9) |
Clave InChI |
YVHYXOLLMJBAIX-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C1=CNN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13306121.png)
![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)
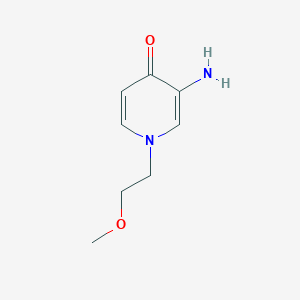
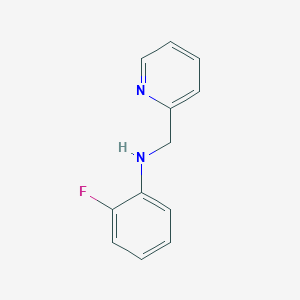
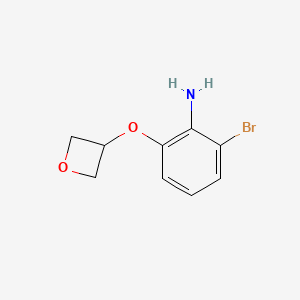
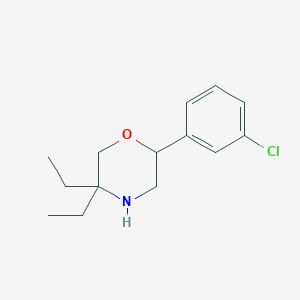
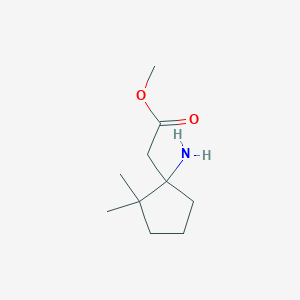
![5-[(Pent-3-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13306163.png)
![[3-(Benzyloxy)phenyl]methanethiol](/img/structure/B13306164.png)

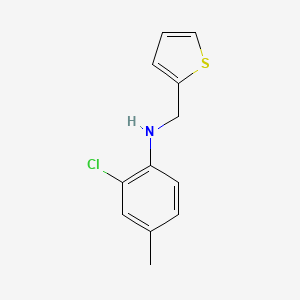
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
![2-{[(4-Iodophenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B13306199.png)
![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)
